molecular formula C30H14 B1624079 Naphtho(8,1,2-abc)coronene CAS No. 6596-38-9

Naphtho(8,1,2-abc)coronene

Cat. No.: B1624079
CAS No.: 6596-38-9
M. Wt: 374.4 g/mol
InChI Key: NWMLYQXCBXWZRG-UHFFFAOYSA-N
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Description

Naphtho(8,1,2-abc)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C30H14 It is a large, complex molecule consisting of multiple fused aromatic rings

Scientific Research Applications

Naphtho(8,1,2-abc)coronene has several scientific research applications, including:

Future Directions

  • Jinno, K., Fetzer, J.C., & Biggs, W.R. (1986). Identification of naphtho [8.1.2 abc] coronene in the extract of diesel particulate matter by non-aqueous reversed-phase liquid chromatography coupled with UV multichannel detector. Chromatographia, 21, 274–276
  • NIST Chemistry WebBook. Naphtho [8,1,2-abc]coronene

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho(8,1,2-abc)coronene can be synthesized through various methods, including the cyclodehydrogenation of suitable precursors. One common approach involves the use of non-aqueous reversed-phase liquid chromatography coupled with a UV multichannel detector to identify and isolate the compound from complex mixtures . The synthesis typically involves high-temperature conditions and the use of catalysts to facilitate the formation of the fused aromatic rings.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry and process optimization may lead to more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Naphtho(8,1,2-abc)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophilic reagents (e.g., bromine). Reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane and methanol .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of naphtho(8,1,2-abc)coronene involves its interaction with various molecular targets and pathways. Due to its large, planar structure, it can intercalate between DNA base pairs, potentially affecting gene expression and cellular processes. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic molecules, influencing its behavior in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Naphtho(8,1,2-abc)coronene is similar to other large polycyclic aromatic hydrocarbons, such as benzo[ghi]perylene, dibenzo[a,cd]pyrene, and coronene. These compounds share structural similarities, including multiple fused aromatic rings and similar molecular weights.

Uniqueness

What sets this compound apart from its counterparts is its specific arrangement of aromatic rings, which imparts unique electronic and structural properties

Properties

IUPAC Name

nonacyclo[16.12.0.02,15.03,12.04,9.05,30.06,27.020,29.023,28]triaconta-1(18),2(15),3(12),4(9),5,7,10,13,16,19,21,23(28),24,26,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14/c1-2-15-8-10-19-14-20-11-9-17-5-4-16-6-7-18-12-13-22-21(3-1)23(15)27(19)30-28(20)25(17)24(16)26(18)29(22)30/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMLYQXCBXWZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C3C(=C9)C=C2)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216170
Record name Naphtho(8,1,2-abc)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-38-9
Record name Naphtho(8,1,2-abc)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(8,1,2-abc)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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